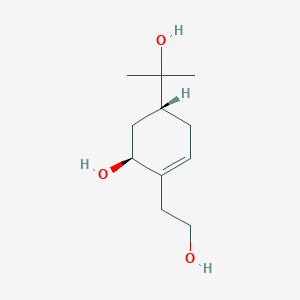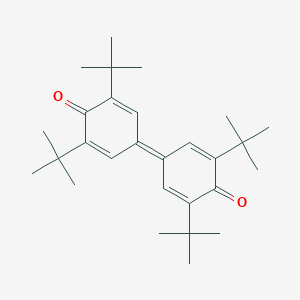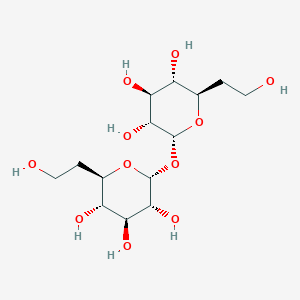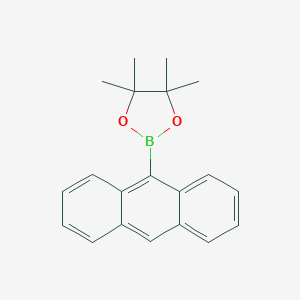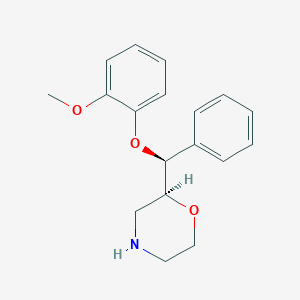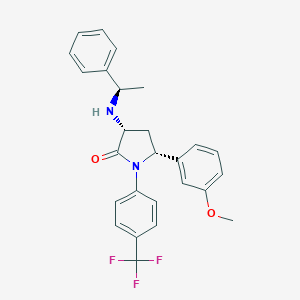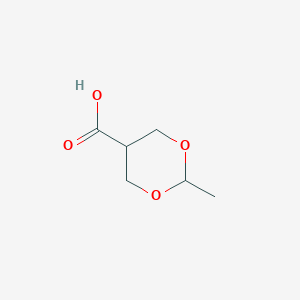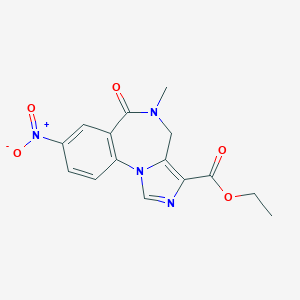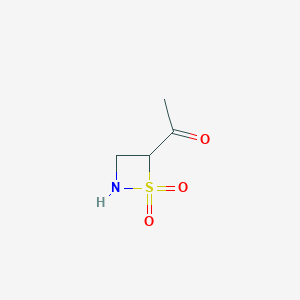
1-(1,1-Dioxothiazetidin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxothiazetidin-4-yl)ethanone, also known as DTE, is a heterocyclic compound with a molecular formula of C5H5NO3S. It is a cyclic sulfenamide and has been extensively studied for its potential applications in various scientific research fields. DTE has been synthesized using different methods, including the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride.
Aplicaciones Científicas De Investigación
1-(1,1-Dioxothiazetidin-4-yl)ethanone has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been used as a building block in the synthesis of other compounds, such as sulfenamides and sulfonamides. Additionally, this compound has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dioxothiazetidin-4-yl)ethanone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It has been shown to inhibit the activity of COX-2, which is involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,1-Dioxothiazetidin-4-yl)ethanone has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to have low toxicity, making it safe for use in lab experiments. However, there are limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(1,1-Dioxothiazetidin-4-yl)ethanone. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the elucidation of its mechanism of action and its effects on various biological systems. Additionally, this compound could be further studied for its potential applications in drug development, catalysis, and materials science.
Métodos De Síntesis
1-(1,1-Dioxothiazetidin-4-yl)ethanone can be synthesized using various methods, including the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride. In this method, 2-mercaptobenzothiazole is reacted with chloroacetyl chloride in the presence of triethylamine to produce this compound. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is purified using column chromatography.
Propiedades
Número CAS |
130274-83-8 |
|---|---|
Fórmula molecular |
C4H7NO3S |
Peso molecular |
149.17 g/mol |
Nombre IUPAC |
1-(1,1-dioxothiazetidin-4-yl)ethanone |
InChI |
InChI=1S/C4H7NO3S/c1-3(6)4-2-5-9(4,7)8/h4-5H,2H2,1H3 |
Clave InChI |
ABGUUWXDMXYYLN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CNS1(=O)=O |
SMILES canónico |
CC(=O)C1CNS1(=O)=O |
Sinónimos |
Ethanone, 1-(1,1-dioxido-1,2-thiazetidin-4-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
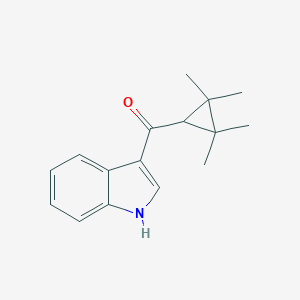
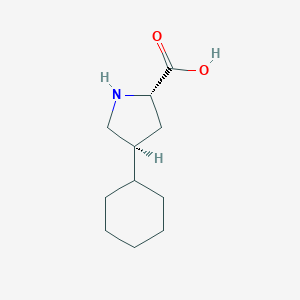
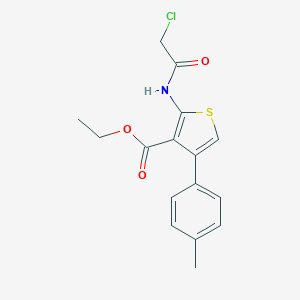
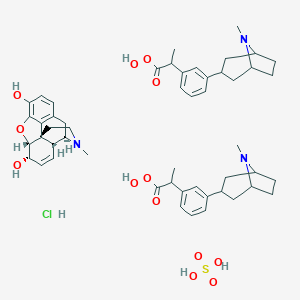
![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)
